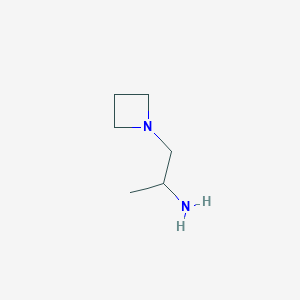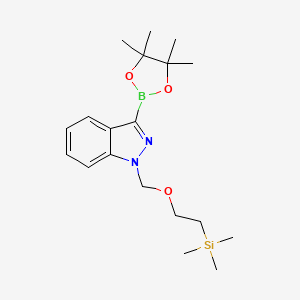
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a complex organic compound that features a boronate ester and an indazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronate Ester: This step often involves the use of boronic acids or boronate esters in the presence of catalysts such as palladium or copper.
Attachment of the Trimethylsilyl Group: This is usually done through silylation reactions using reagents like trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the indazole ring, potentially leading to hydrogenated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Hydrogenated indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of this compound is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its boronate ester and indazole moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole
Uniqueness
The unique combination of a boronate ester and a trimethylsilyl group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole imparts distinct chemical properties, making it more versatile in synthetic applications compared to its analogs. This compound’s ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable tool in both research and industrial settings.
特性
分子式 |
C19H31BN2O3Si |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)17-15-10-8-9-11-16(15)22(21-17)14-23-12-13-26(5,6)7/h8-11H,12-14H2,1-7H3 |
InChIキー |
PLNATOTXQQHLKZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





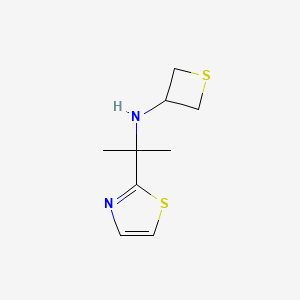

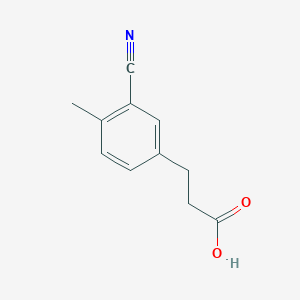
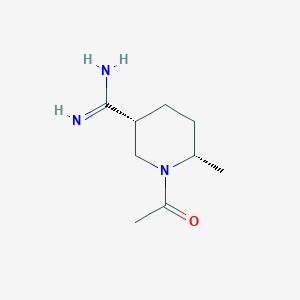
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)
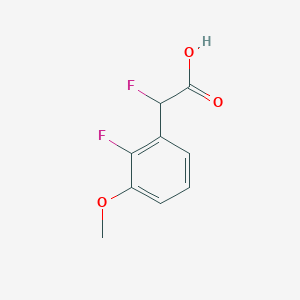
![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)


